![molecular formula C11H9N3S B2740109 3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carbonitrile CAS No. 165066-46-6](/img/structure/B2740109.png)
3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
- Cefpirome Intermediate : 3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carbonitrile serves as a key intermediate in the synthesis of cefpirome, a fourth-generation cephalosporin antibiotic. Cefpirome exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria, making it valuable in clinical practice .
- Oxidation Reactions : Researchers have explored the direct oxidation of 2,3-cyclopentenopyridine analogues to form 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues using manganese(II) triflate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as an oxidant. This reaction demonstrates excellent chemoselectivity and high yield .
- Cyclopenta[b]pyridine Derivatives : The compound belongs to the cyclopenta[b]pyridine family, which is rich in heterocyclic structures. These derivatives often exhibit interesting biological activities and are studied for their potential as pharmaceutical agents .
Medicinal Chemistry and Drug Development
Organic Synthesis and Catalysis
Heterocyclic Chemistry
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of the compound “3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carbonitrile” are currently unknown. This compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
It’s worth noting that cyclopenta[b]pyridine derivatives, which this compound is a part of, have been found to exhibit a wide spectrum of biological activity .
Biochemical Pathways
Cyclopenta[b]pyridine derivatives have been associated with various biological activities, including hypoglycemic activity, antagonism of calcium channels, and inhibition of protein kinase fgfr1 .
Result of Action
As part of a collection of rare and unique chemicals, this compound is provided to researchers for early discovery, and its effects are subject to ongoing research .
Action Environment
Factors such as temperature, pH, and the presence of other compounds can potentially influence the action of a chemical compound .
properties
IUPAC Name |
6-amino-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3S/c12-5-9-10(13)7-4-6-2-1-3-8(6)14-11(7)15-9/h4H,1-3,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWCIUNYHYANOPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(N=C2C1)SC(=C3N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.